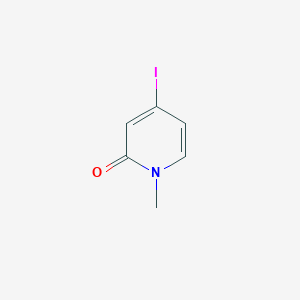

4-Iodo-1-methylpyridin-2(1H)-one

Descripción general

Descripción

Crystal Structure Analysis

The crystal structure of 4-methylpyridine, a close relative to 4-Iodo-1-methylpyridin-2(1H)-one, has been studied at 120 K using x-ray and neutron diffraction. It crystallizes in the space group I41/a, with specific lattice parameters and a refined crystal structure. This information provides a foundation for understanding the structural characteristics that might be expected for 4-Iodo-1-methylpyridin-2(1H)-one, given the similarities in the pyridine core structure .

Synthesis Analysis

Synthesis of related compounds such as C-5 methyl substituted 4-arylthio and 4-aryloxy-3-iodopyridin-2(1H)-ones has been achieved, with these compounds being evaluated as anti-HIV inhibitors. The synthesis process involves the use of key intermediates and has shown that certain compounds exhibit potent inhibitory properties against HIV-1 reverse transcriptase . Additionally, iodinated 4,4'-bipyridines have been synthesized through a series of reactions including a Cu-catalyzed Finkelstein reaction, which could be analogous to methods used in synthesizing 4-Iodo-1-methylpyridin-2(1H)-one .

Chemical Reactions Analysis

The reactivity of 3-iodo-4H-pyran-4-ones, which share a similar iodopyridinone structure, has been explored. These compounds have been synthesized and converted into various derivatives, including N-methylpyridones, through reactions with methylamine. This suggests that 4-Iodo-1-methylpyridin-2(1H)-one could also undergo similar transformations to yield a range of derivatives .

Physical and Chemical Properties Analysis

The synthesis of acetyl and iodo derivatives of pyridinones, including methods for acetylation and iodination, has been described. The physical and chemical properties of these derivatives, such as infrared, nuclear magnetic resonance, and elemental analysis, have been used to confirm their structures . This implies that similar analytical techniques could be applied to characterize 4-Iodo-1-methylpyridin-2(1H)-one and its derivatives.

Additional Molecular Insights

The study of 2-(4-methylpyridin-2-yl)-1H-benzimidazole derivatives provides insights into the tautomeric equilibrium, hydrogen bonding, and conformational aspects of pyridinyl-containing compounds. This information could be relevant when considering the behavior of 4-Iodo-1-methylpyridin-2(1H)-one in various environments . Furthermore, the molecular complex formation of 4-methylpyridine N-oxide with saccharin highlights the potential for intermolecular interactions involving pyridine derivatives, which could be pertinent to the study of 4-Iodo-1-methylpyridin-2(1H)-one .

Electrochemical and Photophysical Properties

Electrochemical and photophysical studies of ruthenium(II) complexes containing 4-methylpyridin-2-yl moieties have been conducted. These studies reveal the electrochemical behavior and chemiluminescence properties of such complexes, which could be extrapolated to understand the electrochemical properties of 4-Iodo-1-methylpyridin-2(1H)-one .

Aplicaciones Científicas De Investigación

Complexes with Lanthanide Iodides

4-Iodo-1-methylpyridin-2(1H)-one, as part of the 2-methylpyridine-1-oxide family, has been studied in the context of complexes with lanthanide iodides. These complexes were characterized by various analyses, including infrared and proton NMR data, which indicated coordination through the oxygen of the N-O group of the ligand. The study provides insights into the bonding interactions and electronic structure of these complexes (Ramakrishnan & Soundararajan, 1977).

Zinc(II) Complexes

Research on zinc(II) complexes using derivatives of 4-Iodo-1-methylpyridin-2(1H)-one, such as 4-methylpyridine, has been conducted. These complexes were synthesized and characterized, revealing structural and spectroscopic properties. Their biological activities were also assessed, providing valuable information on their potential applications in biochemistry and pharmacology (Zamani et al., 2014).

Structural Analysis of Derivatives

The crystal structure and charge density of derivatives of 4-Iodo-1-methylpyridin-2(1H)-one, such as 4-methylpyridine, have been studied extensively. These analyses provide a deeper understanding of the molecular and electronic structure, contributing to the field of molecular physics and chemistry (Ohms et al., 1985).

Synthesis and Reactions

Research has also focused on the synthesis and reactions of related compounds, like 3-Iodo-4H-pyran-4-ones. These studies have contributed to the development of methodologies for synthesizing related pyridinone derivatives, which is crucial for advancing synthetic chemistry (Marei et al., 1986).

Halogen Bonding in Ligands

The binding mode and halogen bonding interactions of ligands related to 4-Iodo-1-methylpyridin-2(1H)-one have been a subject of study. These findings are significant in the context of drug design and molecular docking, where understanding ligand-receptor interactions is crucial (He et al., 2020).

Ruthenium(II) Complexes for Photophysical Studies

Studies have been conducted on Ruthenium(II) complexes involving derivatives of 4-Iodo-1-methylpyridin-2(1H)-one. These complexes have been synthesized and characterized for their electrochemical and photophysical properties, contributing to the understanding of light-induced chemical processes (Gobetto et al., 2006).

Phytotoxic Activity

Research on the phytotoxic activity of derivatives of 4-Iodo-1-methylpyridin-2(1H)-one, like 4-hydroxy-6-methylpyridin-2(1H)-one, has been explored. This research is significant in the development of new agrochemicals and understanding the biochemical pathways of plant growth and development (Demuner et al., 2009).

Propiedades

IUPAC Name |

4-iodo-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c1-8-3-2-5(7)4-6(8)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJCNADFGXFEHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696135 | |

| Record name | 4-Iodo-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-1-methylpyridin-2(1H)-one | |

CAS RN |

889865-47-8 | |

| Record name | 4-Iodo-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

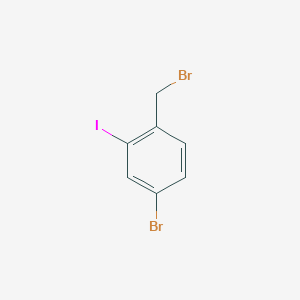

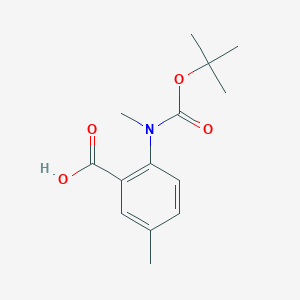

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Amino-1-(3-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B3030284.png)